molecular formula C13H15ClN2O2 B11946271 O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime CAS No. 107840-17-5

O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime

Cat. No.: B11946271
CAS No.: 107840-17-5
M. Wt: 266.72 g/mol
InChI Key: YZUVWOUXMFFAQG-UHFFFAOYSA-N
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Description

O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.73 g/mol . This compound is known for its unique structure, which includes a cyclohexanone oxime moiety and a 2-chlorophenyl carbamoyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime typically involves the reaction of cyclohexanone oxime with 2-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is often used to facilitate the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The oxime group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions may influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

CAS No.

107840-17-5

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

(cyclohexylideneamino) N-(2-chlorophenyl)carbamate

InChI

InChI=1S/C13H15ClN2O2/c14-11-8-4-5-9-12(11)15-13(17)18-16-10-6-2-1-3-7-10/h4-5,8-9H,1-3,6-7H2,(H,15,17)

InChI Key

YZUVWOUXMFFAQG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NOC(=O)NC2=CC=CC=C2Cl)CC1

Origin of Product

United States

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